2-Naftoato de etilo

Descripción general

Descripción

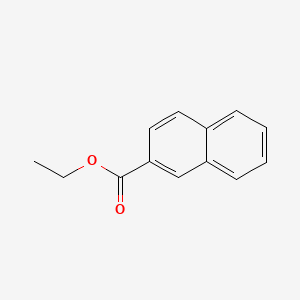

Ethyl 2-naphthoate is a chemical compound with the molecular formula C13H12O2 . It is used in scientific research and has diverse applications, from synthesizing pharmaceuticals to producing dyes and pigments.

Synthesis Analysis

Ethyl 2-naphthoate can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Molecular Structure Analysis

The molecular structure of Ethyl 2-naphthoate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Physical and Chemical Properties Analysis

Ethyl 2-naphthoate has a density of 1.1±0.1 g/cm3, a boiling point of 308.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 54.9±3.0 kJ/mol, and it has a flash point of 148.7±4.0 °C . The index of refraction is 1.595, and it has a molar refractivity of 60.5±0.3 cm3 .

Aplicaciones Científicas De Investigación

Separación por columna HPLC

El 2-Naftoato de etilo se puede utilizar en el proceso de separación en la columna HPLC Newcrom R1 . Este compuesto se puede analizar mediante este método HPLC de fase inversa (RP) con condiciones simples .

Espectrometría de Masas

En aplicaciones compatibles con espectrometría de masas, el ácido fosfórico en la fase móvil del método HPLC debe reemplazarse por ácido fórmico . Esto indica que el this compound se puede utilizar en aplicaciones de espectrometría de masas.

Investigación Química

El this compound se proporciona a investigadores de descubrimiento temprano como parte de una colección de productos químicos raros y únicos . Esto sugiere su uso potencial en investigación química y descubrimiento temprano.

Investigación de Cristales Líquidos

El núcleo de naftaleno y la estructura alargada del this compound sugieren aplicaciones potenciales en la investigación de cristales líquidos. Los cristales líquidos exhiben propiedades entre sólidos y líquidos y se utilizan en tecnologías de visualización y otras aplicaciones fotónicas.

Safety and Hazards

Ethyl 2-naphthoate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

ethyl naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKSINSCHCDMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184143 | |

| Record name | Ethyl 2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-91-8 | |

| Record name | 2-Naphthalenecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3007-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to Ethyl 2-naphthoate highlighted in the research?

A1: The provided research outlines several synthetic approaches to Ethyl 2-naphthoate:

- Gold-catalyzed cyclization: This method utilizes alpha-hydroxyalkyl allenic esters with electron-donating groups, which undergo gold-catalyzed intramolecular C-alkylation to form Ethyl 2-naphthoate derivatives. []

- Base-mediated cyclization of 1-substituted isochromans: Reacting 1-ethoxyisochroman with active methylene compounds like diethyl malonate yields a precursor that upon treatment with strong bases like sodium ethoxide or potassium tert-butoxide, produces Ethyl 2-naphthoate. []

- Nickel-catalyzed reductive arylalkenylation: This approach utilizes a nickel catalyst, zinc powder, and readily available starting materials like 1-bromo-2-(2-chlorovinyl)arenes and alkynes to synthesize Ethyl 2-naphthoate in moderate to good yields. This method demonstrates good functional group tolerance and offers a selective route to 2-trifluoromethyl naphthalenes as well. []

Q2: How does γ-cyclodextrin influence the photochemical reactivity of Ethyl 2-naphthoate?

A2: Research indicates that γ-cyclodextrin forms a stable 2:1 inclusion complex with Ethyl 2-naphthoate in aqueous solutions. [] This encapsulation promotes selective and efficient photocyclodimerization of Ethyl 2-naphthoate upon irradiation, a reaction that doesn't occur in the absence of γ-cyclodextrin. This highlights the ability of supramolecular hosts like cyclodextrins to control photochemical reactivity and selectivity.

Q3: What is the significance of Ethyl 2-naphthoate in the total synthesis of natural products?

A3: Ethyl 2-naphthoate serves as a key intermediate in the total synthesis of complex natural products like o-methyl kidamycinone. [] The molecule's structure allows for further elaboration and functionalization, making it a valuable building block in multi-step synthesis of biologically active compounds.

Q4: What analytical techniques are crucial for studying Ethyl 2-naphthoate?

A4: Various spectroscopic techniques are essential for characterizing and quantifying Ethyl 2-naphthoate:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-(2-methylphenyl)-5-(pyridine-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671566.png)

![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671570.png)